molecular formula C27H29N7O2 B11035444 N,N'-bis(2-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine

N,N'-bis(2-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11035444
M. Wt: 483.6 g/mol
InChI Key: GZKJRAUEVBLIFV-UHFFFAOYSA-N
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Description

N,N’-bis(2-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes methoxyphenyl groups, a phenylpiperazine moiety, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, including the formation of the triazine core and the subsequent attachment of the methoxyphenyl and phenylpiperazine groups. Common synthetic routes may involve:

    Formation of the Triazine Core: This step often involves the reaction of cyanuric chloride with appropriate amines under controlled conditions.

    Attachment of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through nucleophilic substitution reactions.

    Incorporation of Phenylpiperazine: The phenylpiperazine moiety is typically attached via nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The triazine core can be reduced under specific conditions to form different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl and phenylpiperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield phenolic compounds, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N,N’-bis(2-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-bis(2-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, which are involved in various neurological processes. The triazine core can also interact with enzymes and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine
  • N,N’-bis(2-methoxyphenyl)-6-(4-ethylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine

Uniqueness

N,N’-bis(2-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the phenylpiperazine moiety, which imparts specific biological activity. This distinguishes it from similar compounds that may have different substituents on the piperazine ring, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C27H29N7O2

Molecular Weight

483.6 g/mol

IUPAC Name

2-N,4-N-bis(2-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C27H29N7O2/c1-35-23-14-8-6-12-21(23)28-25-30-26(29-22-13-7-9-15-24(22)36-2)32-27(31-25)34-18-16-33(17-19-34)20-10-4-3-5-11-20/h3-15H,16-19H2,1-2H3,(H2,28,29,30,31,32)

InChI Key

GZKJRAUEVBLIFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4)NC5=CC=CC=C5OC

Origin of Product

United States

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